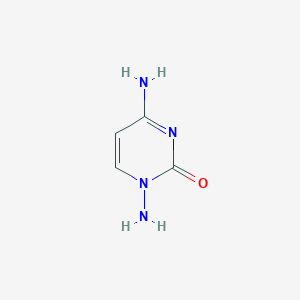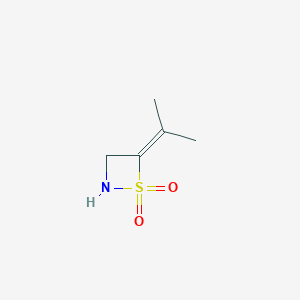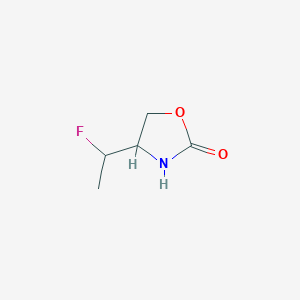
1,4-Diaminopyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diaminopyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by a pyrimidine ring with two amino groups at positions 1 and 4, and a keto group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diaminopyrimidin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of guanidine with malonic acid derivatives under acidic or basic conditions can yield this compound. The reaction typically requires heating and the use of solvents such as ethanol or water.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as purification steps like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diaminopyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
1,4-Diaminopyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1,4-diaminopyrimidin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminopyrimidine: Similar structure but with amino groups at positions 2 and 4.
1,3-Diaminopyrimidin-2(1H)-one: Similar structure with amino groups at positions 1 and 3.
Pyrimidine-2,4-diamine: Similar structure with amino groups at positions 2 and 4.
Uniqueness
1,4-Diaminopyrimidin-2(1H)-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C4H6N4O |
|---|---|
Peso molecular |
126.12 g/mol |
Nombre IUPAC |
1,4-diaminopyrimidin-2-one |
InChI |
InChI=1S/C4H6N4O/c5-3-1-2-8(6)4(9)7-3/h1-2H,6H2,(H2,5,7,9) |
Clave InChI |
KDXVHZYQDLWWGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)N=C1N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















